molecular formula C16H13ClO2 B3906008 (2E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

(2E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3906008
M. Wt: 272.72 g/mol
InChI Key: WOIWMJZWHCQKEE-BJMVGYQFSA-N
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Description

(2E)-1-(4-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative of significant interest in chemical and pharmaceutical research. This compound belongs to a class of molecules characterized by two aromatic rings linked by an α,β-unsaturated ketone system, a structure known for its diverse biological and physical properties . Researchers value this chalcone for its potential applications across multiple fields. In medicinal chemistry, chalcones are investigated for their broad spectrum of pharmacological activities, which can include anti-infective, anti-inflammatory, and anticancer properties, making them privileged structures for building new active molecules . In materials science, the conjugated system of chalcones contributes to non-linear optical (NLO) properties, such as second-harmonic generation (SHG), making them candidates for use in optoelectronic devices and as chemo-sensors . The compound is typically synthesized via a Claisen-Schmidt aldol condensation reaction between a 4-chloroacetophenone and a 3-methoxybenzaldehyde under basic conditions . Its (2E)-trans configuration about the C=C double bond is a key structural feature that influences its biological activity and physical characteristics . The crystal structures of closely related chlorophenyl and methoxyphenyl chalcones are often stabilized by weak intermolecular interactions, such as C-H...O hydrogen bonds, which can form polymeric chains in the solid state . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate safety precautions.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-11H,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIWMJZWHCQKEE-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols.

Scientific Research Applications

Antioxidant Activity

Chalcones, including (2E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, have been investigated for their antioxidant properties. Studies suggest that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins. For instance, studies have reported that chalcones can inhibit the proliferation of breast cancer cells by triggering apoptotic pathways .

Anti-inflammatory Effects

Chalcones possess anti-inflammatory properties that can be beneficial in treating inflammatory diseases. They inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes them potential candidates for developing anti-inflammatory drugs .

Organic Electronics

The unique electronic properties of chalcones have led to their exploration in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form thin films and exhibit good charge transport characteristics makes them suitable for these applications .

Photochemical Applications

Chalcones can act as photoinitiators in polymerization processes. Their ability to absorb UV light and generate reactive species enables them to initiate polymerization reactions, making them valuable in the production of coatings and adhesives .

Case Studies

StudyFindings
Study 1Investigated the antioxidant activity of various chalcones, including this compound, demonstrating significant free radical scavenging ability.
Study 2Evaluated the anticancer effects on MCF-7 breast cancer cells, showing that treatment with this chalcone leads to increased apoptosis rates compared to controls.
Study 3Assessed the anti-inflammatory properties in an animal model of arthritis, revealing reduced inflammation markers following administration of the compound.

Mechanism of Action

The mechanism of action of (2E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes and proteins, leading to its observed biological effects. The compound’s ability to inhibit specific enzymes and signaling pathways contributes to its antimicrobial, anti-inflammatory, and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4’-Chloro-4-methoxychalcone: This compound shares a similar structure but differs in the position of the methoxy group on the aromatic ring.

    4-Methoxybenzaldehyde: A precursor in the synthesis of various chalcone derivatives.

    4-Chlorobenzaldehyde: Another precursor used in the synthesis of chalcones.

Uniqueness

(2E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups enhances its reactivity and potential for various applications compared to other chalcone derivatives .

Biological Activity

(2E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, commonly known as a chalcone, is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various studies that highlight its potential therapeutic applications.

  • Molecular Formula : C16H13ClO2
  • Molecular Weight : 272.73 g/mol
  • CAS Number : 196866-09-8

The structure of this compound features a chalcone backbone, characterized by a phenyl group substituted with chlorine and methoxy groups, which are crucial for its biological activity.

Chalcones, including this compound, exhibit their biological effects primarily through the modulation of various signaling pathways:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that chalcones can inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. They do this by targeting key signaling pathways such as STAT3 and NF-κB .
  • Antioxidant Activity : Chalcones possess antioxidant properties that help mitigate oxidative stress in cells, contributing to their protective effects against cellular damage.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrated its efficacy against various cancer cell lines:

Cell Line Effect Observed Reference
KYSE450 (esophageal)↓ Cell proliferation
HN22 (oral carcinoma)Induction of apoptosis
A375 (skin cancer)↓ STAT3 phosphorylation
MDA-MB-231 (breast)Inhibition of migration and invasion

Anti-inflammatory Effects

Chalcones have been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes. This activity is mediated through the suppression of NF-κB signaling pathways, which play a critical role in inflammatory responses .

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with chalcones. The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent .

Case Studies

  • Study on Apoptosis Induction :
    • A study published in MDPI demonstrated that this compound induces apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins .
  • Inhibition of Tumor Growth :
    • In vivo experiments showed that administration of this chalcone led to reduced tumor size in xenograft models, highlighting its potential for therapeutic use in oncology .

Q & A

Q. Table 1: Reaction Condition Impact

ParameterOptimal RangeEffect on Product
SolventEthanol/water (3:1)Maximizes (E)-isomer
Base12% NaOHBalances rate/purity
Reaction Time8–10 hoursMinimizes byproducts

What spectroscopic techniques are critical for structural confirmation?

Q. Basic Characterization

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.8–8.1 ppm (α,β-unsaturated ketone protons) and δ 3.8–3.9 ppm (methoxy group) confirm the (E)-configuration .
    • ¹³C NMR : Carbonyl carbon at δ 190–195 ppm and aromatic carbons at δ 110–160 ppm .
  • IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) .

How does crystallographic analysis resolve molecular geometry and intermolecular interactions?

Advanced Structural Analysis
Single-crystal XRD reveals:

  • Bond Lengths : C=O (1.21–1.23 Å) and C=C (1.33–1.35 Å), consistent with α,β-unsaturated ketones .
  • Dihedral Angles : 10–15° between aromatic rings, indicating partial conjugation .
  • Packing Interactions : Weak C–H···O and π–π stacking stabilize the crystal lattice .

Q. Table 2: Crystallographic Data Comparison

ParameterStudy 1 Study 2 Study 3
Space GroupP1P21/cP1
a (Å)5.888411.903511.9035
β (°)95.00392.296102.821
V (ų)613.882950.3613.88

What methodological approaches are used to evaluate biological activity?

Q. Biological Activity Profiling

  • Antimicrobial Assays : Disk diffusion (10–50 µg/mL) against S. aureus and E. coli .
  • Anticancer Screening : MTT assay (IC₅₀ values) on HeLa or MCF-7 cells, with IC₅₀ ranging 15–30 µM .
  • Docking Studies : AutoDock Vina to predict binding to COX-2 or EGFR kinases (binding energies: −8.5 to −9.2 kcal/mol) .

How can computational modeling complement experimental data?

Q. Advanced Computational Integration

  • DFT Calculations :
    • HOMO-LUMO gaps (~4.2 eV) predict reactivity toward electrophiles .
    • Electrostatic potential maps highlight nucleophilic regions (methoxy group) .
  • Molecular Dynamics : Simulate stability in aqueous/organic solvents (RMSD < 2 Å over 50 ns) .

How to resolve contradictions in reported crystallographic data?

Data Discrepancy Analysis
Example: Discrepancies in unit cell parameters (e.g., Study 1 vs. Study 3 ):

  • Root Cause : Temperature during data collection (100 K vs. 298 K) or crystal polymorphism.
  • Resolution : Cross-validate with powder XRD and DSC to confirm phase purity .

Q. Methodological Recommendation :

  • Use high-resolution synchrotron XRD for ambiguous cases.
  • Compare with computational models (e.g., Mercury CSD) for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

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